molecular formula C9H14O4S2 B12798289 2,3-Bis(acetylsulfanyl)propyl acetate CAS No. 59051-15-9

2,3-Bis(acetylsulfanyl)propyl acetate

Cat. No.: B12798289
CAS No.: 59051-15-9
M. Wt: 250.3 g/mol
InChI Key: MPXDRBQHZCUXHZ-UHFFFAOYSA-N
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Description

2,3-Bis(acetylsulfanyl)propyl acetate is an organic compound with the molecular formula C₉H₁₄O₄S₂ It is known for its unique structure, which includes two acetylsulfanyl groups attached to a propyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate typically involves the reaction of 2,3-dimercaptopropanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylsulfanyl groups. The general reaction can be represented as follows:

2,3-dimercaptopropanol+acetic anhydride2,3-Bis(acetylsulfanyl)propyl acetate+acetic acid\text{2,3-dimercaptopropanol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2,3-dimercaptopropanol+acetic anhydride→2,3-Bis(acetylsulfanyl)propyl acetate+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(acetylsulfanyl)propyl acetate undergoes various chemical reactions, including:

    Oxidation: The acetylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl groups back to thiols.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2,3-Bis(acetylsulfanyl)propyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(acetylsulfanyl)propyl acetate involves its interaction with specific molecular targets. The acetylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimercaptopropanol: A precursor in the synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate.

    2,3-Diacetylthiopropyl acetate: A structurally similar compound with different functional groups.

    Triacetyl dimercaprol: Another related compound with multiple acetyl groups.

Uniqueness

This compound is unique due to its dual acetylsulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

59051-15-9

Molecular Formula

C9H14O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2,3-bis(acetylsulfanyl)propyl acetate

InChI

InChI=1S/C9H14O4S2/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3

InChI Key

MPXDRBQHZCUXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CSC(=O)C)SC(=O)C

Origin of Product

United States

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